2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
The synthesis of 2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrazole ring followed by the introduction of the benzenesulfonyl and ethylsulfanyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar compounds to 2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity or industrial applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-ethylsulfanylpyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-4-29-21-19(30(27,28)16-10-6-5-7-11-16)20(22)25(24-21)13-18(26)23-17-12-8-9-14(2)15(17)3/h5-12H,4,13,22H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFHGQGNFIBBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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